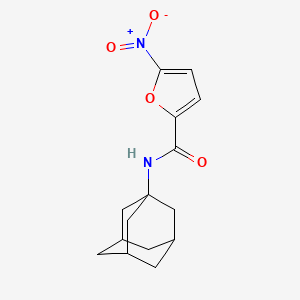![molecular formula C18H28ClNO2 B4403654 1-{4-[4-(3-methylpiperidin-1-yl)butoxy]phenyl}ethanone hydrochloride](/img/structure/B4403654.png)
1-{4-[4-(3-methylpiperidin-1-yl)butoxy]phenyl}ethanone hydrochloride
Descripción general
Descripción
1-{4-[4-(3-methylpiperidin-1-yl)butoxy]phenyl}ethanone hydrochloride, also known as MPBD or 4'-MeO-PBP, is a psychoactive compound that belongs to the class of synthetic cathinones. It is a designer drug that acts as a potent stimulant and has been found to have abuse potential. The compound has been synthesized and studied for its potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of 1-{4-[4-(3-methylpiperidin-1-yl)butoxy]phenyl}ethanone hydrochloride involves the inhibition of the reuptake of dopamine, norepinephrine, and serotonin, which leads to an increase in their extracellular concentrations. This results in the activation of the reward pathway in the brain, leading to feelings of euphoria and increased motivation.
Biochemical and Physiological Effects
This compound has been found to produce a range of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It has also been found to produce hyperactivity, stereotypy, and self-administration in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-{4-[4-(3-methylpiperidin-1-yl)butoxy]phenyl}ethanone hydrochloride in lab experiments include its potency and selectivity for dopamine, norepinephrine, and serotonin release. However, the limitations of using this compound include its potential for abuse and the lack of data on its long-term effects.
Direcciones Futuras
For research on 1-{4-[4-(3-methylpiperidin-1-yl)butoxy]phenyl}ethanone hydrochloride include the investigation of its effects on the brain and behavior, as well as the development of new synthetic cathinones with improved selectivity and safety profiles. Additionally, there is a need for further research on the potential therapeutic applications of this compound and other synthetic cathinones.
Aplicaciones Científicas De Investigación
1-{4-[4-(3-methylpiperidin-1-yl)butoxy]phenyl}ethanone hydrochloride has been used in scientific research as a tool to study the effects of synthetic cathinones on the central nervous system. It has been found to act as a potent releaser of dopamine, norepinephrine, and serotonin, which are neurotransmitters that play a key role in the regulation of mood, reward, and motivation.
Propiedades
IUPAC Name |
1-[4-[4-(3-methylpiperidin-1-yl)butoxy]phenyl]ethanone;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO2.ClH/c1-15-6-5-12-19(14-15)11-3-4-13-21-18-9-7-17(8-10-18)16(2)20;/h7-10,15H,3-6,11-14H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMJUSYJXWUOSMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CCCCOC2=CC=C(C=C2)C(=O)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-methyl-N-{4-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}butanamide](/img/structure/B4403575.png)
![N-(2-ethoxyphenyl)-2-[4-(2-hydroxyethyl)phenoxy]acetamide](/img/structure/B4403583.png)
![2-[(3-chlorobenzoyl)amino]-N-(6-methyl-2-pyridinyl)benzamide](/img/structure/B4403592.png)


![N-{4-[(4-methyl-1-piperazinyl)carbonyl]phenyl}ethanesulfonamide](/img/structure/B4403619.png)
![N-{4-[3-oxo-3-(1-pyrrolidinyl)propyl]phenyl}propanamide](/img/structure/B4403628.png)
![2-{[5-(2-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-methylacetamide](/img/structure/B4403629.png)
![1-[4-(4-iodo-2-methylphenoxy)butyl]-4-methylpiperazine hydrochloride](/img/structure/B4403636.png)
![1-{2-[2-(allyloxy)phenoxy]ethyl}piperidine hydrochloride](/img/structure/B4403641.png)
![4-nitro-N-{3-[2-(2-pyridinyl)ethyl]phenyl}benzamide](/img/structure/B4403648.png)

![N-[3-(anilinosulfonyl)-2,4,6-trimethylphenyl]acetamide](/img/structure/B4403665.png)
![2-[3-(1-piperidinyl)propoxy]benzonitrile hydrochloride](/img/structure/B4403667.png)